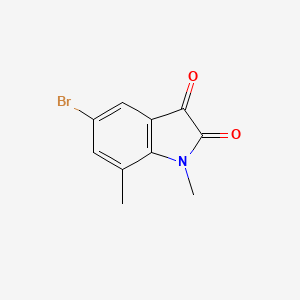

5-bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione

CAS No.: 327982-93-4

Cat. No.: VC6371362

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.083

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 327982-93-4 |

|---|---|

| Molecular Formula | C10H8BrNO2 |

| Molecular Weight | 254.083 |

| IUPAC Name | 5-bromo-1,7-dimethylindole-2,3-dione |

| Standard InChI | InChI=1S/C10H8BrNO2/c1-5-3-6(11)4-7-8(5)12(2)10(14)9(7)13/h3-4H,1-2H3 |

| Standard InChI Key | PDHRLYRIFOMYQF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC2=C1N(C(=O)C2=O)C)Br |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 5-bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione consists of a planar indole-2,3-dione core substituted with a bromine atom at position 5 and methyl groups at positions 1 and 7. The bromine atom introduces steric and electronic effects that influence the compound’s reactivity and binding affinity. The methyl groups contribute to hydrophobic interactions, potentially enhancing membrane permeability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 327982-93-4 |

| Molecular Formula | |

| Molecular Weight | 254.083 g/mol |

| IUPAC Name | 5-bromo-1,7-dimethylindole-2,3-dione |

| SMILES | CC1=CC(=CC2=C1N(C(=O)C2=O)C)Br |

| InChI Key | PDHRLYRIFOMYQF-UHFFFAOYSA-N |

The compound’s near-planar geometry, as observed in analogous brominated isatins, facilitates π-π stacking and hydrogen bonding, critical for interactions with biological targets . Solubility data remain unreported, but its structural similarity to other isatin derivatives suggests moderate solubility in polar aprotic solvents like dimethylformamide (DMF) .

Synthesis and Optimization

The synthesis of 5-bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione typically involves bromination of 1,7-dimethylindole-2,3-dione. Two primary methods are employed:

Classical Bromination

Direct bromination using molecular bromine () in a chloroform or dichloromethane solvent under controlled temperatures (0–25°C) yields the product. This method requires careful stoichiometry to avoid over-bromination.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers a safer and more selective alternative, particularly in industrial settings. Reactions are conducted in tetrahydrofuran (THF) or acetonitrile, often with catalytic Lewis acids like to enhance regioselectivity. Continuous flow reactors are increasingly adopted to improve yield (reported up to 85%) and reproducibility.

Table 2: Comparative Synthesis Conditions

| Method | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Classical Bromination | CHCl₃ | 70–75 | |

| NBS Bromination | NBS, | THF | 80–85 |

Biological Activities and Mechanisms

Antimicrobial Activity

5-Bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione exhibits broad-spectrum antimicrobial properties. While specific minimum inhibitory concentration (MIC) data are unavailable, its mechanism likely involves disruption of microbial cell membranes or inhibition of essential enzymes like DNA gyrase. The bromine atom enhances electrophilicity, enabling covalent interactions with cysteine residues in bacterial proteins .

Applications in Pharmaceutical Research

Drug Discovery

This compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its reactivity allows functionalization at the C-5 position, enabling the creation of libraries for high-throughput screening.

Structural Analogues

Comparative studies with 5-bromo-1-nonylindoline-2,3-dione highlight the impact of alkyl chain length on bioactivity. The nonyl derivative’s extended hydrocarbon tail improves lipid solubility but reduces crystallinity, as evidenced by its herringbone packing motif in the solid state .

Challenges and Future Directions

Despite its promise, challenges persist:

-

Solubility Limitations: Poor aqueous solubility may hinder pharmacological development.

-

Toxicity Profiling: No data exist on acute or chronic toxicity, necessitating preclinical studies.

-

Synthetic Scalability: Industrial-scale production requires optimization of flow chemistry protocols.

Future research should prioritize structural modifications to enhance selectivity and pharmacokinetics. Collaborations between synthetic chemists and pharmacologists will be critical to translating this compound into viable therapeutics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume